(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with butanoyl chloride in the presence of a catalyst such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-CHLOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-BROMOPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-METHOXYPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Uniqueness
The presence of the fluorophenyl group in (3E)-N-(4-FLUOROPHENYL)-3-{[(4-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C17H15FN4O4 |
---|---|
Molecular Weight |
358.32 g/mol |
IUPAC Name |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H15FN4O4/c1-11(10-16(23)19-14-6-4-13(18)5-7-14)20-21-17(24)12-2-8-15(9-3-12)22(25)26/h2-9H,10H2,1H3,(H,19,23)(H,21,24)/b20-11+ |
InChI Key |
BHFMIBPPVFSBSW-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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